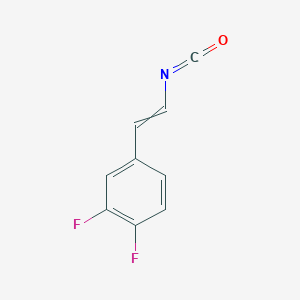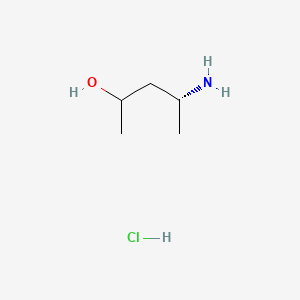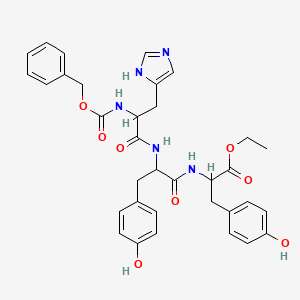![molecular formula C10H16F6N2O5 B13900513 [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid): is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to an azetidine ring, along with a methanol group. The bis(2,2,2-trifluoroacetic acid) component adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) typically involves multiple steps. One common synthetic route includes the reaction of dimethylamine with an azetidine derivative, followed by the introduction of a methanol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: : In biological research, it may be used to study the effects of azetidine derivatives on biological systems. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry: : In industrial applications, it can be used in the synthesis of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism by which [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the azetidine ring play crucial roles in its activity. These components may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) stands out due to its unique combination of functional groups. Similar compounds include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group but differs in its overall structure and properties.
Other azetidine derivatives: Various azetidine derivatives may share some structural similarities but differ in their functional groups and chemical behavior.
The uniqueness of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H16F6N2O5 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
[3-(dimethylamino)azetidin-3-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-8(2)6(5-9)3-7-4-6;2*3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;2*(H,6,7) |
Clé InChI |
HRZIYMMEIWSXAU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CNC1)CO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)

![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
